1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a pyrrole ring, a thiophene ring, and an oxadiazole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as chlorophenyl, pyrrole, and thiophene derivatives. These intermediates are then combined through a series of reactions, including nucleophilic substitution and cyclization reactions, to form the final oxadiazole structure.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may be useful in studying biological systems and interactions.
Medicine: Potential therapeutic properties could be explored, especially in drug design and development.
Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
4-Chlorophenol: Similar in having a chlorophenyl group but lacks the complex heterocyclic structure.
Pyrrole derivatives: Similar in having a pyrrole ring but differ in the presence of the chlorophenyl and oxadiazole groups.
Thiophene derivatives: Similar in having a thiophene ring but differ in the presence of the chlorophenyl and pyrrole groups.
Uniqueness: This compound is unique due to the combination of chlorophenyl, pyrrole, thiophene, and oxadiazole moieties, which together confer distinct chemical and physical properties not found in simpler derivatives.
Biological Activity
The compound 1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone represents a novel class of chemical entities that combine the biological activity of oxadiazole derivatives with pyrrole and thienyl moieties. This compound is particularly interesting due to its potential applications in medicinal chemistry, especially in the development of anticancer and antimicrobial agents.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- 4-Chlorophenyl group : This aromatic ring is known for enhancing biological activity through electron-withdrawing effects.
- Pyrrole and Thienyl : These heterocycles contribute to the compound's pharmacological properties.
- 1,3,4-Oxadiazole : This moiety is recognized for its diverse biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with oxadiazole derivatives, particularly their anticancer and antimicrobial effects. The following sections detail specific findings related to the compound .
Anticancer Activity
Research indicates that 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The mechanisms of action include:
- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) has been shown to impede cancer cell proliferation.
- Molecular Docking Studies : These studies suggest that the oxadiazole scaffold can effectively bind to key proteins involved in cancer progression, leading to enhanced antiproliferative effects .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have reported:
- Broad Spectrum Activity : The oxadiazole derivatives show efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Escherichia coli | 32 | |
Staphylococcus aureus | 16 | |
Pseudomonas aeruginosa | 64 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to This compound :
- Anticancer Efficacy : A study involving a series of oxadiazole derivatives demonstrated that structural modifications significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivatives showed IC50 values lower than 10 µM across multiple cancer types .
- Antimicrobial Screening : In a comparative study of several oxadiazole compounds, the one containing a thienyl moiety exhibited superior activity against resistant bacterial strains, suggesting that the incorporation of such groups may enhance bioactivity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-13-5-3-12(4-6-13)15(23)11-26-18-21-20-17(24-18)16-14(7-10-25-16)22-8-1-2-9-22/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOALCUTOSJVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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